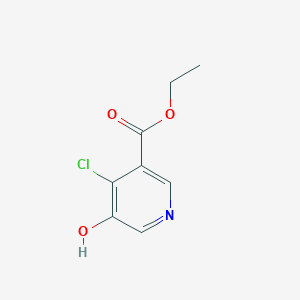
Ethyl 4-chloro-5-hydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxynicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 4-hydroxynicotinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct esterification of 4-chloro-5-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of ethyl 4-chloro-5-oxonicotinate
Reduction: Formation of ethyl 5-hydroxynicotinate
Substitution: Formation of ethyl 4-substituted-5-hydroxynicotinate derivatives
Scientific Research Applications
Ethyl 4-chloro-5-hydroxynicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects . The compound may also influence signaling pathways by affecting the phosphorylation status of key regulatory proteins .
Comparison with Similar Compounds
Ethyl 4-chloro-5-hydroxynicotinate can be compared with other similar compounds, such as:
Ethyl 4-hydroxynicotinate: Lacks the chloro group, which may result in different reactivity and biological activity.
Ethyl 5-chloro-4-hydroxynicotinate: Similar structure but with the chloro and hydroxyl groups at different positions, leading to distinct chemical properties.
Uniqueness
The presence of both chloro and hydroxyl groups on the pyridine ring of this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 4-chloro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(11)7(5)9/h3-4,11H,2H2,1H3 |
InChI Key |
KGHMUUIWHVGLGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















